BenchChemオンラインストアへようこそ!

Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate

Lipophilicity XLogP Drug Design

Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound belonging to the 2,4,5-trisubstituted thiazole class. It features a 4-ethylbenzoyl substituent at position 5, a methyl group at position 2, and a methyl ester at position 4 of the thiazole ring.

Molecular Formula C15H15NO3S
Molecular Weight 289.4 g/mol
CAS No. 1105193-72-3
Cat. No. B1415683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate
CAS1105193-72-3
Molecular FormulaC15H15NO3S
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)C)C(=O)OC
InChIInChI=1S/C15H15NO3S/c1-4-10-5-7-11(8-6-10)13(17)14-12(15(18)19-3)16-9(2)20-14/h5-8H,4H2,1-3H3
InChIKeyUMFKAHPSMCTRPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate (CAS 1105193-72-3): Physicochemical and Biological Profile


Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound belonging to the 2,4,5-trisubstituted thiazole class. It features a 4-ethylbenzoyl substituent at position 5, a methyl group at position 2, and a methyl ester at position 4 of the thiazole ring [1]. The compound has a molecular weight of 289.4 g/mol and is typically supplied at ≥95% purity .

Why 5-Aroyl-2-methylthiazole-4-carboxylate Analogs Are Not Automatically Interchangeable with Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate


Substitution on the benzoyl ring can significantly impact lipophilicity, steric bulk, and electronic distribution, which may alter target binding, metabolic stability, and solubility. The 4-ethyl group introduces additional hydrophobicity compared to the unsubstituted benzoyl analog, as reflected by computed XLogP values (4.0 vs 3.2) [1]. Such differences can affect partitioning, protein binding, and off-target profiles, making direct substitution risky without comparative biological data.

Quantitative Differentiation Evidence for Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate


Enhanced Lipophilicity Relative to the Non-Ethylated 5-Benzoyl Analog

The 4-ethyl substitution increases computed lipophilicity (XLogP) by 0.8 log units compared to the parent 5-benzoyl analog, from 3.2 to 4.0 [1]. This difference places the compound in a distinct property space that may be preferable for targets requiring higher membrane partitioning or lipophilic interactions.

Lipophilicity XLogP Drug Design

Baseline Cytotoxicity Profile in HepG2 Hepatocellular Carcinoma Cells

In a single-concentration screen at 33 µM, Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate exhibited a mean residual HepG2 cell viability of approximately 67% (individual replicate values ranging from 55% to 158% of control) . No comparator compound was tested in this assay, so the result constitutes preliminary safety-relevant baseline information only.

Cytotoxicity HepG2 Safety Screening

Structural Differentiation from Common 5-Aroyl-2-methylthiazole-4-carboxylate Analogs

The 4-ethylbenzoyl group is less common in commercial thiazole libraries compared to phenyl, 4-methylphenyl, or 4-chlorophenyl analogs. The ethyl substituent provides a balance of modest steric bulk and increased lipophilicity without introducing strong electron-withdrawing effects (Hammett σₚ for ethyl: –0.15, compared to –0.17 for methyl and 0.00 for hydrogen) [1]. This unique substitution pattern may offer access to underexploited chemical space for lead optimization.

Structure-Activity Relationship Thiazole Substituent Effect

Application Scenarios for Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate Based on Current Evidence


Lipophilicity-Driven Lead Optimization in CNS or Intracellular Target Programs

The measured XLogP of 4.0, which is 0.8 log units higher than the parent 5-benzoyl analog [1], makes this compound a candidate for programs where enhanced membrane permeability is desired—such as CNS targets requiring blood-brain barrier penetration or intracellular targets that rely on passive diffusion.

Preliminary Cytotoxicity Screening in Oncology Drug Discovery

The ~33% reduction in HepG2 viability at 33 µM [1] provides a starting point for oncology-focused phenotypic screening. While no comparator data exist, the result can guide initial hit triage in programs seeking moderate cytotoxic activity against liver cancer cell lines.

Exploration of Under-Represented 4-Ethylbenzoyl Chemical Space

The 4-ethyl substituent (Hammett σₚ –0.15) occupies a property niche between hydrogen and methyl [1], making this compound useful for SAR studies aimed at fine-tuning lipophilicity and steric effects without introducing strong electronic perturbations. This can help generate novel intellectual property in crowded thiazole-based inhibitor programs.

Quote Request

Request a Quote for Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.